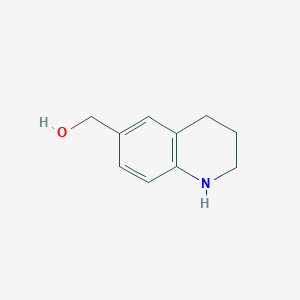
(1,2,3,4-Tetrahydroquinolin-6-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2,3,4-Tetrahydroquinolin-6-yl)methanol is a compound belonging to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in various fields. This compound features a hydroxymethyl group attached to the tetrahydroquinoline ring, which can influence its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4-Tetrahydroquinolin-6-yl)methanol typically involves the reduction of quinoline derivatives. One common method is the reduction of 6-methylquinoline hydrochloride using nascent hydrogen, followed by neutralization . Another approach involves the dealkylation of hydroanalogues of santoquine using concentrated hydrobromic acid in a glacial acetic acid solution .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
(1,2,3,4-Tetrahydroquinolin-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced further to modify the tetrahydroquinoline ring.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 6-formyl-1,2,3,4-tetrahydroquinoline or 6-carboxyl-1,2,3,4-tetrahydroquinoline.
Wissenschaftliche Forschungsanwendungen
(1,2,3,4-Tetrahydroquinolin-6-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential neuroprotective properties, particularly in the context of Parkinson’s disease
Industry: It is used in the development of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (1,2,3,4-Tetrahydroquinolin-6-yl)methanol involves its antioxidant properties. The compound enhances the functioning of the antioxidant system, normalizes chaperone activity, and suppresses apoptosis . It affects the activity of NADPH-generating enzymes and chaperones, leading to a decrease in oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methyl-1,2,3,4-tetrahydroquinoline: This compound is similar in structure but lacks the hydroxymethyl group.
6-Methoxy-1,2,3,4-tetrahydroquinoline: This compound has a methoxy group instead of a hydroxymethyl group.
Uniqueness
(1,2,3,4-Tetrahydroquinolin-6-yl)methanol is unique due to its hydroxymethyl group, which imparts distinct chemical reactivity and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and neuroprotective research.
Eigenschaften
Molekularformel |
C10H13NO |
|---|---|
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
1,2,3,4-tetrahydroquinolin-6-ylmethanol |
InChI |
InChI=1S/C10H13NO/c12-7-8-3-4-10-9(6-8)2-1-5-11-10/h3-4,6,11-12H,1-2,5,7H2 |
InChI-Schlüssel |
ZTKJRFRPZXHQKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)CO)NC1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














